MRS 1477

Descripción

Propiedades

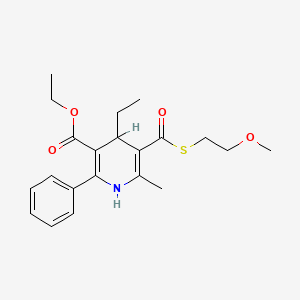

IUPAC Name |

ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVMFYWYJCPZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of MRS 1477, a Positive Allosteric Modulator of TRPV1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of MRS 1477, a potent positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Initially investigated within a series of 1,4-dihydropyridine (B1200194) (DHP) derivatives, MRS 1477 has emerged as a significant tool for studying TRPV1 function and holds potential for therapeutic applications where modulation of the channel's activity is desired. This document details the seminal structure-activity relationship studies that led to its identification, a detailed synthesis protocol based on the Hantzsch reaction, and the experimental methodologies used to characterize its modulatory effects on the TRPV1 channel. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are illustrated with diagrams.

Discovery and Rationale

The discovery of MRS 1477 is rooted in the exploration of 1,4-dihydropyridine (DHP) scaffolds, a class of compounds well-known for their activity as L-type calcium channel blockers. A seminal study by Roh et al. in 2008 investigated a series of DHP derivatives for their ability to modulate the activity of the TRPV1 channel, a key player in pain and temperature sensation.[1] This research was driven by the hypothesis that allosteric modulation of TRPV1 could offer a more nuanced therapeutic approach compared to direct agonism or antagonism, potentially avoiding the side effects associated with full channel activation or blockade.

The researchers synthesized and screened a library of DHP compounds, leading to the identification of a subset that acted as "enhancers" of TRPV1 activity. These compounds were found to potentiate the response of the channel to its primary agonist, capsaicin (B1668287), without exhibiting significant intrinsic agonist activity themselves.[1] Within this series, the compound later identified as MRS 1477 (referred to as compound 23 in the original publication) demonstrated the most significant enhancement of capsaicin-induced calcium influx in both HEK293 cells expressing recombinant TRPV1 and in cultured dorsal root ganglion (DRG) neurons.[1] This discovery established a new pharmacological profile for DHP derivatives and introduced MRS 1477 as a valuable tool for TRPV1 research.

Chemical Synthesis of MRS 1477

The synthesis of MRS 1477 is achieved through a modification of the classic Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction provides an efficient route to the core 1,4-dihydropyridine scaffold.

Synthesis Workflow

Caption: General workflow for the synthesis of MRS 1477.

Experimental Protocol: Hantzsch Synthesis of MRS 1477

The synthesis of MRS 1477 follows a one-pot reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, characteristic of the Hantzsch synthesis.[2][3][4]

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

2-Methoxyethanethiol

-

Ammonium hydroxide

-

Ethanol (or other suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde, two molar equivalents of ethyl acetoacetate, and one molar equivalent of 2-methoxyethanethiol in ethanol.

-

Addition of Ammonia: To the stirred mixture, add an excess of ammonium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure MRS 1477.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and In Vitro Characterization

MRS 1477 functions as a positive allosteric modulator of the TRPV1 channel. This means it binds to a site on the receptor that is distinct from the orthosteric site (where agonists like capsaicin bind) and enhances the receptor's response to the agonist.

TRPV1 Signaling Pathway

Caption: Simplified TRPV1 channel activation and modulation.

Experimental Protocols for Characterization

1. Calcium Imaging Assay

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and modulation.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium and supplements

-

Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)[5][6]

-

Capsaicin

-

MRS 1477

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well plates and grow to 70-90% confluency.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBS to remove excess dye.

-

Compound Addition and Measurement:

-

Establish a baseline fluorescence reading.

-

Add MRS 1477 at the desired concentration and incubate for a few minutes.

-

Add capsaicin at various concentrations to stimulate the TRPV1 channel.

-

Record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Dose-response curves for capsaicin in the presence and absence of MRS 1477 are plotted to determine the extent of potentiation.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channels.[7][8][9]

Materials:

-

TRPV1-expressing HEK293 cells or primary sensory neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (e.g., K-gluconate based)

-

Extracellular (bath) solution (e.g., HBS)

-

Capsaicin and MRS 1477

Procedure:

-

Cell Preparation: Cells are plated on coverslips suitable for microscopy.

-

Pipette Preparation: Fire-polish borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Perfuse the cell with the extracellular solution containing capsaicin to elicit an inward current.

-

Co-apply MRS 1477 with capsaicin to observe the potentiation of the current.

-

Record the current amplitude and kinetics.

-

-

Data Analysis: The peak current amplitude in the presence of MRS 1477 is compared to the control current elicited by capsaicin alone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the characterization of MRS 1477 and related compounds from the foundational study by Roh et al. (2008).

Table 1: Potentiation of Capsaicin-Induced ⁴⁵Ca²⁺ Uptake by DHP Derivatives in TRPV1-HEK293 Cells

| Compound | Concentration (µM) | % of Basal ⁴⁵Ca²⁺ Uptake (Capsaicin alone) | % of Basal ⁴⁵Ca²⁺ Uptake (Capsaicin + Compound) | Fold Enhancement |

| MRS 1477 (23) | 10 | 100 | 280 ± 20 | 2.8 |

| 8 | 10 | 100 | 210 ± 15 | 2.1 |

| 12 | 10 | 100 | 190 ± 10 | 1.9 |

| 18 | 10 | 100 | 230 ± 18 | 2.3 |

| 21 | 10 | 100 | 250 ± 25 | 2.5 |

| 22 | 10 | 100 | 260 ± 22 | 2.6 |

Data are represented as mean ± SEM and are adapted from Roh et al., 2008.[1] Capsaicin concentration was 1 µM.

Table 2: Effect of MRS 1477 on Capsaicin EC₅₀ in ⁴⁵Ca²⁺ Uptake Assay

| Condition | EC₅₀ of Capsaicin (nM) |

| Control (Capsaicin alone) | 150 ± 20 |

| + 10 µM MRS 1477 (23) | 50 ± 8 |

Data are represented as mean ± SEM and are adapted from Roh et al., 2008.[1]

Conclusion

MRS 1477, a 1,4-dihydropyridine derivative, was discovered through systematic structure-activity relationship studies as a potent positive allosteric modulator of the TRPV1 channel.[1] Its synthesis is readily achievable via the Hantzsch reaction. The characterization of MRS 1477 using techniques such as calcium imaging and patch-clamp electrophysiology has confirmed its ability to enhance TRPV1 activation by agonists like capsaicin. This makes MRS 1477 an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV1. Furthermore, the principle of positive allosteric modulation of TRPV1, exemplified by MRS 1477, represents a promising strategy for the development of novel therapeutics with potentially improved side-effect profiles compared to direct agonists or antagonists.

References

- 1. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. docs.axolbio.com [docs.axolbio.com]

An In-Depth Technical Guide to MRS 1477: A Positive Allosteric Modulator of TRPV1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1477 is a synthetic dihydropyridine (B1217469) derivative that has emerged as a significant tool in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, MRS 1477 functions as a positive allosteric modulator (PAM), potentiating the channel's response to other stimuli such as capsaicin (B1668287) and protons.[1][2][3] This property makes it a valuable pharmacological probe for investigating TRPV1 function and a potential lead compound for the development of novel analgesics. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MRS 1477, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

MRS 1477, with the IUPAC name 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester, is a small molecule belonging to the 1,4-dihydropyridine (B1200194) class of compounds.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C21H27NO4S | [1][3] |

| Molecular Weight | 389.51 g/mol | [1][3] |

| CAS Number | 212200-21-0 | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | ≥98% (HPLC) | [1][3] |

| SMILES | CCC1C(C(OCC)=O)=C(C2=CC=CC=C2)NC(C)=C1C(SCCOC)=O | [1] |

| InChI Key | DMVMFYWYJCPZGS-UHFFFAOYSA-N | [1] |

Synthesis

For the synthesis of MRS 1477, the likely precursors would be:

-

Benzaldehyde (for the 2-phenyl group)

-

Ethyl 4-ethyl-3-oxobutanoate (to provide the C4-ethyl and C3-ethoxycarbonyl groups)

-

S-(2-methoxyethyl) 3-oxobutanethioate (to provide the C5-(2-methoxyethylthio)carbonyl and C6-methyl groups)

-

An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate)

The general reaction scheme is illustrated in the diagram below. The precise reaction conditions, such as solvent, temperature, and catalyst, would require empirical optimization.

Caption: General Hantzsch synthesis route for MRS 1477.

Pharmacological Properties and Mechanism of Action

MRS 1477 is a positive allosteric modulator of the TRPV1 channel.[1][2] This means it does not activate the channel on its own but enhances the response of the channel to other activating stimuli.[1] This modulatory effect has been demonstrated for both exogenous ligands like capsaicin and endogenous stimuli like protons (low pH).[2][4]

The key pharmacological properties of MRS 1477 include:

-

Potentiation of Vanilloid Agonists: MRS 1477 significantly enhances the potency of capsaicin and other vanilloid agonists in activating TRPV1 channels.[4][5] This leads to a leftward shift in the dose-response curve of the agonist.[4]

-

Enhancement of Proton-Induced Activation: The compound also potentiates the activation of TRPV1 by acidic conditions.[2][4]

-

Analgesic Effects: In vivo, co-administration of MRS 1477 with capsaicin has been shown to produce analgesic effects in animal models.[3]

-

Hypothermic Effects: MRS 1477 prolongs capsaicin-induced hypothermia in mice, further demonstrating its ability to enhance TRPV1-mediated physiological responses.[3][6]

Signaling Pathway Modulation

MRS 1477 binds to a site on the TRPV1 channel that is distinct from the binding sites of orthosteric agonists (like capsaicin) and channel blockers.[2] This allosteric binding induces a conformational change in the channel that increases its sensitivity to activating stimuli, leading to an amplified influx of cations (primarily Ca2+ and Na+) upon activation.

Caption: Signaling pathway of TRPV1 modulation by MRS 1477.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for MRS 1477's effect on TRPV1 activation.

| Parameter | Agonist | Value | Cell Type | Assay | Reference(s) |

| EC50 for Potentiation | Capsaicin (100 nM) | ~22.4 µM | HEK293-TRPV1 | 45Ca2+ uptake | [4] |

| EC50 for Potentiation | Protons (pH 5.5) | ~14.2 µM | HEK293-TRPV1 | 45Ca2+ uptake | [4] |

| Fold Increase in Peak Current | Capsaicin (200 nM) | ~2-fold | HEK293-TRPV1 | Whole-cell patch-clamp |

Experimental Protocols

45Ca2+ Uptake Assay

This assay measures the influx of radioactive calcium into cells expressing TRPV1 channels, providing a quantitative measure of channel activation.

Caption: Workflow for a 45Ca2+ uptake assay.

Methodology:

-

Cell Culture: HEK293 cells stably expressing TRPV1 are seeded in 96-well plates and cultured overnight.

-

Assay Buffer: Prepare a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Treatment:

-

Wash the cells with the assay buffer.

-

Add the assay buffer containing the desired concentrations of the TRPV1 agonist (e.g., capsaicin), MRS 1477, and 45Ca2Cl2.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

-

Termination and Measurement:

-

Aspirate the radioactive solution and wash the cells multiple times with ice-cold wash buffer (e.g., buffer containing 2 mM LaCl3 to block further Ca2+ influx).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 N NaOH).

-

Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

-

Intracellular Calcium Imaging

This technique uses fluorescent Ca2+ indicators to visualize and quantify changes in intracellular calcium concentration in real-time upon channel activation.

Methodology:

-

Cell Preparation: Plate HEK293-TRPV1 cells on glass coverslips and culture overnight.

-

Dye Loading:

-

Wash the cells with imaging buffer (e.g., a physiological salt solution).

-

Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) in the imaging buffer for a specific duration at room temperature.

-

Wash the cells to remove excess dye.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Continuously perfuse the cells with the imaging buffer.

-

Acquire baseline fluorescence images.

-

Apply the TRPV1 agonist with or without MRS 1477 via the perfusion system.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative changes in intracellular Ca2+ concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channels in the plasma membrane of a single cell.

Methodology:

-

Cell Preparation: Use HEK293-TRPV1 cells cultured on coverslips.

-

Recording Setup:

-

Place the coverslip in a recording chamber on an inverted microscope.

-

Use borosilicate glass pipettes filled with an appropriate intracellular solution and with a resistance of 2-5 MΩ.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the TRPV1 agonist and MRS 1477 to the cell via a perfusion system.

-

Record the resulting transmembrane currents.

-

-

Data Analysis:

-

Measure the peak current amplitude in response to the agonist in the presence and absence of MRS 1477 to determine the degree of potentiation.

-

In Vivo Applications

MRS 1477 has been utilized in in vivo studies to investigate the physiological consequences of TRPV1 modulation. A key application is in the study of pain and thermoregulation.

Capsaicin-Induced Hypothermia Model

Methodology:

-

Animals: Use mice as the animal model.

-

Temperature Measurement: Measure the core body temperature of the mice using a rectal probe at baseline.

-

Drug Administration:

-

Administer capsaicin (e.g., 5 µg) via intraperitoneal injection.

-

In the experimental group, co-administer MRS 1477 (e.g., 200 µg) with capsaicin.

-

A control group receives the vehicle.

-

-

Data Collection: Monitor the core body temperature at regular intervals (e.g., every 5 minutes) for a specified duration (e.g., 2 hours).[6]

-

Analysis: Compare the magnitude and duration of the hypothermic response between the different treatment groups.[6]

Conclusion

MRS 1477 is a well-characterized and valuable tool for the study of TRPV1 channels. Its nature as a positive allosteric modulator allows for the fine-tuning of TRPV1 activity, providing a more nuanced approach to studying its function compared to direct agonists or antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing MRS 1477 to further our understanding of TRPV1 physiology and its role in various pathological conditions. Further research into the structure-activity relationships of MRS 1477 and related compounds may lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

The Allosteric Modulation of TRPV1 Channels by MRS1477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception, inflammation, and thermal sensation. Its activation by various stimuli, including capsaicin (B1668287), protons, and noxious heat, has positioned it as a key target for analgesic drug development. While direct antagonists of TRPV1 have been explored, their clinical utility has been hampered by side effects such as hyperthermia. An alternative therapeutic strategy involves the allosteric modulation of TRPV1 activity. This technical guide provides an in-depth examination of the mechanism of action of MRS1477, a positive allosteric modulator (PAM) of TRPV1 channels. We will detail its effects on channel activation by various agonists, present quantitative data in a structured format, and provide comprehensive experimental protocols for studying its activity. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Introduction to TRPV1 and Allosteric Modulation

The TRPV1 channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, leading to the influx of cations, primarily Ca2+ and Na+, which triggers neuronal depolarization and the sensation of pain.[2] The development of TRPV1 modulators has been a focal point of pain research. Positive allosteric modulators (PAMs) represent a promising class of compounds that do not directly activate the channel but rather enhance its response to endogenous or exogenous agonists.[3] This can lead to a more localized and activity-dependent modulation of nociceptive signaling, potentially avoiding the systemic side effects associated with direct antagonists.

MRS1477, a dihydropyridine (B1217469) derivative, has been identified as a potent and selective PAM of TRPV1.[3] It enhances the sensitivity of the channel to agonists like capsaicin and protons, thereby potentiating their effects.[4] This guide will elucidate the intricate mechanism of MRS1477's action on TRPV1 channels.

Mechanism of Action of MRS1477

MRS1477 acts as a positive allosteric modulator of TRPV1, enhancing the channel's response to vanilloid and proton activation.[3] It does not directly activate TRPV1 channels when applied alone but potentiates the currents induced by agonists.[5][6] This potentiation is characterized by a leftward shift in the agonist dose-response curve, indicating an increased sensitivity of the channel.[4]

Studies have shown that MRS1477's modulatory effect is independent of the orthosteric binding site for capsaicin and the pore-blocking site for ruthenium red.[3] This suggests that MRS1477 binds to a distinct allosteric site on the TRPV1 protein. The interaction with this site is thought to induce a conformational change that facilitates channel opening in the presence of an agonist.

Effects on Vanilloid-Induced Activation

MRS1477 significantly potentiates the activation of TRPV1 by vanilloid compounds such as capsaicin, N-arachidonoyldopamine (NADA), and the ultra-potent agonist resiniferatoxin (B1680534) (RTX).[4] This is evidenced by a decrease in the EC50 values for these agonists in the presence of MRS1477.

Effects on Proton-Induced Activation

In addition to vanilloids, MRS1477 also enhances the activation of TRPV1 by protons (low pH).[4] This is particularly relevant in inflammatory conditions where tissue acidosis is a common feature. The potentiation of proton-induced activation suggests that MRS1477 could be effective in modulating pain and inflammation.

Quantitative Data on MRS1477's Effects

The following tables summarize the quantitative data from various studies on the effects of MRS1477 on TRPV1 channel activation.

| Agonist | Parameter | Control | + 20 µM MRS1477 | Reference |

| Capsaicin | EC50 | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | [4] |

| Hill Slope | 1.97 ± 0.19 | 2.01 ± 0.19 | [4] | |

| NADA | EC50 | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | [4] |

| Hill Slope | 1.34 ± 0.07 | 1.72 ± 0.2 | [4] | |

| Resiniferatoxin (RTX) | EC50 | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | [4] |

| Hill Slope | 1.33 ± 0.08 | 1.09 ± 0.05 | [4] | |

| Protons (pH) | EC50 | 5.92 ± 0.04 | 6.07 ± 0.03 | [4] |

| Hill Slope | 2.94 ± 0.3 | 3.32 ± 0.3 | [4] |

Table 1: Effect of MRS1477 on the Potency of TRPV1 Agonists in 45Ca2+ Uptake Assays.

| Agonist | MRS1477 Concentration | Peak Current Increase | Reference |

| 200 nM Capsaicin | 10 µM | ~2-fold | [5] |

| 200 nM Capsaicin | 20 µM | ~2-fold | [5] |

Table 2: Potentiation of Capsaicin-Induced Currents by MRS1477 in Whole-Cell Patch-Clamp Experiments.

| Condition | Capsaicin EC50 | Reference |

| Control (pH 7.4) | 133 nM | [4] |

| pH 6.0 | 31.4 nM | [4] |

| pH 7.4 + MRS1477 | Not specified, but potentiation observed | [4] |

| pH 6.0 + MRS1477 | Not specified, but further potentiation observed | [4] |

Table 3: Synergistic Effects of MRS1477 and Low pH on Capsaicin-Induced 45Ca2+ Uptake.

Experimental Protocols

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human or rat TRPV1 are commonly used.[7]

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and a selection antibiotic (e.g., 400 µg/ml Geneticin) for stable cell lines.[8]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Transfection (for transient expression):

-

Plate HEK293 cells to reach 60-70% confluency on the day of transfection.[8]

-

Use a lipid-based transfection reagent according to the manufacturer's protocol.[8] Dilute plasmid DNA (encoding TRPV1) and the transfection reagent separately in serum-free medium (e.g., Opti-MEM) before mixing.[8]

-

Incubate the DNA-reagent complex for the recommended time and then add to the cells.

-

Replace the medium with fresh complete culture medium 16 hours post-transfection.[9] Experiments can typically be performed 24-48 hours post-transfection.

-

45Ca2+ Uptake Assay

-

Cell Plating: Seed HEK293-TRPV1 cells into 96-well plates.

-

Assay Buffer: Prepare a buffered salt solution (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose).

-

Compound Preparation: Prepare serial dilutions of the agonist (e.g., capsaicin) with and without a fixed concentration of MRS1477 in the assay buffer.

-

Assay Procedure:

-

Wash the cells with the assay buffer.

-

Add the compound solutions containing 45Ca2+ (typically 1-2 µCi/well) to the wells.

-

Incubate for a defined period (e.g., 5-10 minutes) at room temperature.

-

Terminate the assay by rapidly washing the cells with ice-cold wash buffer (e.g., assay buffer with 2 mM LaCl3 to block calcium channels).

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

-

Data Analysis: Measure the radioactivity in the cell lysates using a scintillation counter. Plot the 45Ca2+ uptake as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Hill slope values.

Intracellular Calcium Imaging with Fura-2 AM

-

Cell Plating: Plate HEK293-TRPV1 cells on glass coverslips.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).[3][10]

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[3][11]

-

Wash the cells with assay buffer and allow for de-esterification for at least 30 minutes at room temperature.[12]

-

-

Imaging Setup:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with assay buffer.

-

-

Data Acquisition:

-

Data Analysis:

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Use HEK293-TRPV1 cells plated on glass coverslips.

-

Solutions:

-

Recording Setup:

-

Recording Procedure:

-

Data Analysis:

-

Measure the peak current amplitude in response to agonist application.

-

Calculate the current density by dividing the peak current by the cell capacitance.[19]

-

Analyze the potentiation of the current by MRS1477.

-

Visualizations

Signaling Pathway of MRS1477 Action

Caption: Proposed signaling pathway for MRS1477's positive allosteric modulation of TRPV1.

Experimental Workflow for Assessing MRS1477 Activity

Caption: A typical experimental workflow to characterize the effects of MRS1477 on TRPV1 channels.

Logical Relationship of MRS1477's Mechanism

Caption: Logical flow diagram illustrating the synergistic action of MRS1477 and an agonist on TRPV1.

Conclusion

MRS1477 represents a valuable pharmacological tool for studying TRPV1 channel function and serves as a proof-of-concept for the therapeutic potential of positive allosteric modulators in the treatment of pain and inflammation. Its ability to enhance the sensitivity of TRPV1 to its natural activators offers a more nuanced approach to channel modulation compared to direct antagonism. The detailed methodologies and quantitative data presented in this guide are intended to support further research into the mechanism of action of MRS1477 and the development of novel allosteric modulators of TRPV1 with improved therapeutic profiles.

References

- 1. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hellobio.com [hellobio.com]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]

- 7. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]

- 8. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 9. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. First steps for presentation and analysis of calcium imaging data - FocalPlane [focalplane.biologists.com]

- 14. sophion.co.jp [sophion.co.jp]

- 15. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Resolving TRPV1- and TNF-α-Mediated Spinal Cord Synaptic Plasticity and Inflammatory Pain with Neuroprotectin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MRS 1477 as a Positive Allosteric Modulator of the TRPV1 Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS 1477, a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] MRS 1477 enhances the activity of TRPV1 in the presence of its agonists, such as capsaicin (B1668287) and protons, but does not possess intrinsic agonist activity.[2] This modulation presents a novel therapeutic strategy for conditions like chronic pain, where targeted enhancement of endogenous signaling could be beneficial. This document details the mechanism of action of MRS 1477, its effects on TRPV1 signaling pathways, quantitative data from key experiments, and comprehensive protocols for in vitro characterization.

Introduction to MRS 1477 and TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It acts as a polymodal integrator of various noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component in chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain.[4]

Positive allosteric modulators (PAMs) are compounds that bind to a site on a receptor distinct from the orthosteric (agonist-binding) site.[5] They do not activate the receptor on their own but enhance the response of the receptor to its endogenous or exogenous agonists.[5] MRS 1477 is a 1,4-dihydropyridine (B1200194) derivative that has been identified as a PAM of the TRPV1 channel.[2] By potentiating the effects of TRPV1 agonists, MRS 1477 offers a mechanism to selectively amplify channel activity, which could be harnessed for therapeutic purposes.[6]

Mechanism of Action of MRS 1477

MRS 1477 enhances the activation of TRPV1 by its agonists without directly activating the channel itself. This potentiation is achieved by increasing the sensitivity of the channel to agonists like capsaicin and protons (low pH).[3] The allosteric binding site for MRS 1477 is thought to be distinct from the orthosteric binding site for vanilloids and the pore-blocking sites for antagonists like capsazepine (B1668289) and ruthenium red.[7][8]

The primary mechanism of action involves the potentiation of agonist-induced cation influx. Electrophysiological studies have shown that in the presence of MRS 1477, the peak current activated by capsaicin is significantly increased.[7] This enhancement is observed across a range of membrane potentials, suggesting an allosteric mode of action.[7]

Signaling Pathways

The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. MRS 1477, by potentiating this Ca2+ influx, amplifies these downstream pathways.

TRPV1 Activation and Downstream Signaling

Caption: TRPV1 Signaling Pathway and Modulation by MRS 1477.

Induction of Apoptosis and Reactive Oxygen Species (ROS)

Prolonged and substantial influx of Ca2+ through the TRPV1 channel can lead to cellular stress, including the generation of reactive oxygen species (ROS).[9][10] This increase in intracellular ROS can, in turn, trigger apoptotic pathways.[9] Studies have shown that capsaicin-induced apoptosis is often mediated by ROS generation and disruption of the mitochondrial membrane potential.[10][11] The co-administration of MRS 1477 with capsaicin has been observed to enhance these effects, leading to increased apoptosis in cancer cell lines.[12]

Quantitative Data

The positive allosteric modulatory effects of MRS 1477 on the TRPV1 channel have been quantified in various in vitro assays.

Table 1: Potentiation of Vanilloid Agonist-Induced TRPV1 Activation by MRS 1477

| Agonist | Agonist Concentration | MRS 1477 Concentration | EC50 of Agonist | Fold Shift in EC50 | Reference |

| Capsaicin | - | 0 µM (Control) | 77.7 ± 3.72 nM | - | [3] |

| Capsaicin | - | 20 µM | 30.2 ± 1.46 nM | 2.57 | [3] |

| NADA | - | 0 µM (Control) | 4.48 ± 0.66 µM | - | [3] |

| NADA | - | 20 µM | 1.71 ± 0.13 µM | 2.62 | [3] |

| RTX | - | 0 µM (Control) | 21.5 ± 1.82 nM | - | [3] |

| RTX | - | 20 µM | 6.59 ± 0.57 nM | 3.26 | [3] |

Table 2: Enhancement of Proton- and Capsaicin-Activated Currents by MRS 1477

| Activation Stimulus | Stimulus Concentration | MRS 1477 Concentration | Effect | Reference |

| Protons (pH 5.5) | - | 20 µM | ~90% enhancement of Ca2+ uptake | [3] |

| Protons (pH 4.8) | - | 20 µM | ~80% enhancement of Ca2+ uptake | [3] |

| Capsaicin | 200 nM | 10 µM | ~2-fold increase in peak current | [7] |

| Capsaicin | 50 nM | 30 µM | ~3-fold potentiation of Ca2+ uptake | [8] |

Experimental Protocols

The characterization of MRS 1477 as a TRPV1 PAM involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

Calcium Imaging Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV1 activation and modulation in HEK293 cells transiently or stably expressing the TRPV1 channel.

Caption: Experimental Workflow for Calcium Imaging Assay.

Materials:

-

HEK293 cells stably or transiently expressing human TRPV1

-

96-well black wall, clear bottom plates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer

-

MRS 1477

-

Capsaicin

-

Fluorescence microplate reader with fluidics injection (e.g., FlexStation 3)

Procedure:

-

Cell Plating: Seed HEK293-TRPV1 cells in a 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.[4]

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[2][13]

-

Cell Loading:

-

Compound Plate Preparation: Prepare a separate 96-well plate containing MRS 1477 and/or capsaicin at the desired concentrations in assay buffer.

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[4]

-

Record a baseline fluorescence reading for a few seconds.

-

Program the instrument to inject the compounds from the compound plate into the cell plate.

-

Continue to record the fluorescence intensity for several minutes to capture the calcium influx.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 values for agonists in the presence and absence of MRS 1477.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for recording TRPV1-mediated currents in HEK293 cells to assess the effect of MRS 1477 on channel activity.

Caption: Experimental Workflow for Whole-Cell Patch Clamp.

Materials:

-

HEK293-TRPV1 cells on coverslips

-

Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries

-

Pipette puller

-

Extracellular solution (e.g., ACSF containing in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose)[14]

-

Intracellular solution (e.g., K-Gluconate based, containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg)[14]

-

MRS 1477 and Capsaicin

Procedure:

-

Preparation:

-

Obtaining a Whole-Cell Recording:

-

Data Acquisition:

-

Clamp the cell at a holding potential, typically -60 mV.[17]

-

Apply voltage protocols, such as voltage ramps (e.g., -100 to +100 mV) or voltage steps, to measure current-voltage relationships.[18]

-

Establish a stable baseline current.

-

Perfuse the cell with a solution containing capsaicin to elicit a TRPV1-mediated inward current.

-

Co-apply MRS 1477 with capsaicin and record the change in current amplitude.[7]

-

Perform washout steps to demonstrate the reversibility of the effect.[7]

-

-

Data Analysis:

-

Measure the peak amplitude of the capsaicin-induced currents in the presence and absence of MRS 1477.

-

Construct current-voltage (I-V) plots to analyze the characteristics of the potentiation.

-

Apoptosis and Reactive Oxygen Species (ROS) Assays

The induction of apoptosis and ROS generation can be assessed using various commercially available kits and standard laboratory techniques.

Apoptosis Assay (e.g., Caspase Activity Assay):

-

Treat cells (e.g., MCF-7 breast cancer cells) with MRS 1477 (e.g., 2 µM) and/or capsaicin (e.g., 10 µM) for a specified duration (e.g., 72 hours).[12]

-

Lyse the cells and measure the activity of key apoptosis-related caspases (e.g., caspase-3 and caspase-9) using a fluorogenic or colorimetric substrate.[12][19]

-

Quantify the results using a plate reader.

ROS Measurement (e.g., using CM-H2DCFDA):

-

Load cells with a ROS-sensitive fluorescent probe, such as chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA).[20]

-

Treat the cells with MRS 1477 and/or capsaicin.

-

Measure the increase in fluorescence over time using a fluorescence microscope or plate reader, which corresponds to the level of intracellular ROS.[20]

Conclusion

MRS 1477 is a valuable pharmacological tool for studying the function and regulation of the TRPV1 channel. Its ability to act as a positive allosteric modulator, potentiating the effects of endogenous and exogenous agonists, opens up new avenues for therapeutic intervention in conditions where TRPV1 activity is implicated, such as chronic pain and certain types of cancer. The experimental protocols detailed in this guide provide a framework for the further characterization of MRS 1477 and the discovery of novel TRPV1 modulators. The downstream consequences of enhanced TRPV1 activity, including the induction of apoptosis and ROS production, highlight the complex cellular responses to potent channel modulation and warrant further investigation.

References

- 1. brainvta.tech [brainvta.tech]

- 2. hellobio.com [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. Capsaicin inhibits proliferation and induces apoptosis in osteosarcoma cell lines via the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.cn [tools.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of NADPH oxidase-mediated generation of reactive oxygen species in the apototic cell death by capsaicin in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Capsaicin induces apoptosis by generating reactive oxygen species and disrupting mitochondrial transmembrane potential in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]

- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. mdpi.com [mdpi.com]

- 18. sophion.com [sophion.com]

- 19. Capsaicin induces cell cycle arrest and apoptosis in human KB cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to MRS 1477 (CAS: 212200-21-0): A Positive Allosteric Modulator of TRPV1

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1477, with the CAS number 212200-21-0, is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] As a dihydropyridine (B1217469) derivative, it does not activate the TRPV1 channel on its own but significantly enhances the channel's response to endogenous and exogenous agonists such as capsaicin (B1668287) and protons (low pH).[1][2] This unique mechanism of action has positioned MRS 1477 as a valuable pharmacological tool for investigating TRPV1 channel function and as a potential therapeutic agent for conditions such as pain and cancer. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with MRS 1477, aimed at facilitating its application in research and drug development.

Chemical and Physical Properties

MRS 1477 is chemically identified as 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 212200-21-0 | |

| Molecular Formula | C21H27NO4S | |

| Molecular Weight | 389.51 g/mol | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C |

Mechanism of Action: Positive Allosteric Modulation of TRPV1

MRS 1477 functions as a positive allosteric modulator of the TRPV1 channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons and also found in various other cell types.[2] Unlike direct agonists, MRS 1477 does not gate the channel itself but potentiates the activity of other activators.

The primary mechanism involves MRS 1477 binding to a site on the TRPV1 protein that is distinct from the agonist binding site (orthosteric site). This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like capsaicin and protons.[2][3] This potentiation leads to an enhanced influx of cations, primarily Ca2+ and Na+, upon agonist stimulation.[4]

Quantitative Data

The potentiation effect of MRS 1477 on TRPV1 activation has been quantified in several studies. The following tables summarize the key findings.

Table 3.1: Potentiation of Vanilloid Agonists

| Agonist | Condition | EC50 (Control) | EC50 (with 20 µM MRS 1477) | Fold Potentiation | Reference |

| Capsaicin | - | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 | [5] |

| N-arachidonoyl-dopamine (NADA) | - | - | - | Potentiation observed | [5] |

| Resiniferatoxin (RTX) | - | - | - | Potentiation observed | [5] |

Table 3.2: Potentiation of Proton Activation

| Condition | EC50 (pH, Control) | EC50 (pH, with 20 µM MRS 1477) | Enhancement of Ca2+ uptake | Reference |

| pH 5.5 | 5.65 ± 0.03 | 5.87 ± 0.03 | 90% | [5] |

| pH 4.8 | - | - | 80% | [5] |

Table 3.3: In Vitro Cellular Effects (in MCF7 Breast Cancer Cells)

| Treatment | Concentration | Duration | Effect | Reference |

| MRS 1477 + Capsaicin | 2 µM + 10 µM | 72 h | Induction of apoptosis, increased ROS production, increased caspase activity | [6] |

| MRS 1477 | 2 µM | - | Increased capsaicin-evoked TRPV1-mediated current density | [6] |

Experimental Protocols

This section details the methodologies for key experiments involving MRS 1477.

Calcium Imaging Assay

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV1 activation and its modulation by MRS 1477.

Workflow:

Detailed Methodology (adapted from Kaszas et al., 2012):

-

Cell Culture: HEK293 cells stably expressing rat TRPV1 are cultured in appropriate media.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Washing: Cells are washed with buffer to remove excess extracellular dye.

-

Compound Addition: A baseline fluorescence is recorded before the addition of MRS 1477 (e.g., 20 µM) or vehicle control.

-

Agonist Stimulation: A TRPV1 agonist, such as capsaicin or an acidic buffer, is added to the cells.

-

Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader or microscope.

-

Data Analysis: The change in fluorescence, indicating a change in intracellular calcium, is calculated. The potentiation by MRS 1477 is determined by comparing the response in the presence and absence of the compound.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is used to detect and quantify apoptosis in cells treated with MRS 1477 and capsaicin.

Workflow:

Detailed Methodology (adapted from Nazıroğlu et al., 2017):

-

Cell Culture and Treatment: MCF7 breast cancer cells are cultured and treated with MRS 1477 (2 µM), capsaicin (10 µM), or a combination of both for 72 hours.[6]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways

The modulation of the TRPV1 channel by MRS 1477 can trigger distinct downstream signaling pathways depending on the cellular context, leading to outcomes such as analgesia or apoptosis.

TRPV1 Signaling in Analgesia

In sensory neurons, the potentiation of TRPV1 by MRS 1477 in the presence of an agonist leads to a significant and sustained influx of Ca²⁺. This can result in the desensitization of the neuron or, in cases of excessive Ca²⁺ influx, excitotoxicity and a temporary, localized inactivation of the nerve terminal. This "defunctionalization" of nociceptive fibers underlies the analgesic effect.[3]

TRPV1 Signaling in Apoptosis (Cancer Cells)

In cancer cells, such as the MCF7 breast cancer cell line, the sustained Ca²⁺ influx resulting from MRS 1477 and capsaicin co-treatment can trigger apoptotic pathways. This is often mediated by mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the activation of caspases.

Conclusion

MRS 1477 is a well-characterized positive allosteric modulator of the TRPV1 channel with significant potential in both basic research and therapeutic development. Its ability to selectively enhance the activity of TRPV1 in the presence of its agonists allows for a nuanced approach to modulating this important ion channel. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively utilize MRS 1477 in their studies of pain, cancer, and other TRPV1-related physiological and pathological processes. Further research into the in vivo efficacy and safety profile of MRS 1477 and similar compounds is warranted to explore their full therapeutic potential.

References

- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of MRS2500: A Selective P2Y1 Receptor Antagonist

An important clarification regarding the target of MRS 1477 is necessary. Initial research indicates that MRS 1477 is not a P2Y1 receptor antagonist but rather a positive allosteric modulator of the TRPV1 channel.[1][2][3] This guide will, therefore, focus on a well-characterized, potent, and selective P2Y1 receptor antagonist, MRS2500 , to fulfill the user's core request for an in-depth pharmacological profile of a compound targeting the P2Y1 receptor.

This technical guide provides a comprehensive overview of the pharmacological properties of MRS2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to P2Y1 Receptors and the Role of Antagonists

The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[4] It is widely expressed in various tissues, including blood platelets, smooth muscle, and the nervous system.[5][6] Activation of the P2Y1 receptor is critically involved in the initial stages of platelet aggregation, making it a significant target for the development of anti-thrombotic agents.[4][7] P2Y1 receptor antagonists, such as MRS2500, are valuable pharmacological tools for studying the physiological and pathophysiological roles of this receptor and hold therapeutic potential for cardiovascular diseases.[6][8]

Quantitative Pharmacological Data for MRS2500

The following table summarizes the key quantitative data for MRS2500, highlighting its high affinity and selectivity for the P2Y1 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 0.78 nM | Human | Radioligand Binding ([³²P]MRS2500) | [9] |

| Antagonist Potency (IC50) | 0.95 nM | Human | Inhibition of ADP-induced platelet aggregation | [9] |

| Selectivity | >10,000-fold vs P2Y12 and P2Y13 receptors | Human | Functional Assays | [9] |

Signaling Pathway of the P2Y1 Receptor

Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In platelets, this signaling pathway culminates in shape change and aggregation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize P2Y1 receptor antagonists like MRS2500 are provided below.

This assay is used to determine the binding affinity (Ki) of a compound for the P2Y1 receptor.

-

Cell Preparation: Membranes are prepared from cells recombinantly expressing the human P2Y1 receptor (e.g., COS-7 cells).

-

Radioligand: A radiolabeled P2Y1 antagonist, such as [³²P]MRS2500, is used.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (e.g., MRS2500) are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2Y1 antagonist.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation, providing its antagonist potency (IC50).

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.

-

Procedure:

-

PRP is placed in an aggregometer, and a baseline light transmission is established.

-

The test compound (e.g., MRS2500) at various concentrations is pre-incubated with the PRP.

-

Platelet aggregation is induced by the addition of a submaximal concentration of ADP.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximum aggregation response induced by ADP.

In Vivo Studies

MRS2500 has been evaluated in animal models to assess its anti-thrombotic effects. For instance, in mouse models of thrombosis, administration of MRS2500 has been shown to significantly inhibit platelet aggregation and prevent the formation of occlusive thrombi in injured arteries. These studies confirm the in vivo efficacy of MRS2500 as a P2Y1 receptor antagonist.

Conclusion

MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological profile, characterized by nanomolar affinity and potent inhibition of ADP-induced platelet aggregation, makes it an invaluable research tool for elucidating the roles of the P2Y1 receptor. Furthermore, its demonstrated in vivo anti-thrombotic activity underscores the therapeutic potential of targeting the P2Y1 receptor for the prevention and treatment of cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRS 1477 | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]

- 3. MRS-1477 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of MRS 1477 and Capsaicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between MRS 1477, a positive allosteric modulator, and capsaicin (B1668287), a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document delves into the molecular mechanisms, quantitative effects, and experimental methodologies relevant to the study of these compounds, offering valuable insights for researchers in pain, inflammation, and sensory neuroscience.

Introduction: The TRPV1 Channel and its Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of various noxious stimuli, including heat, protons (low pH), and endogenous and exogenous chemical ligands.[1] Capsaicin, the pungent compound in chili peppers, is a potent exogenous agonist of TRPV1.[1] Its binding to the receptor induces a sensation of heat and pain by promoting a significant influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization.

MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the TRPV1 channel.[2] Unlike direct agonists, MRS 1477 does not activate the channel on its own. Instead, it enhances the channel's response to orthosteric agonists like capsaicin.[3] This potentiation of the capsaicin-induced response makes the combination of these two molecules a valuable tool for studying TRPV1 function and a potential avenue for developing novel therapeutic strategies.

Quantitative Analysis of MRS 1477's Potentiation of Capsaicin's Effects

The positive allosteric modulation of TRPV1 by MRS 1477 results in a significant enhancement of capsaicin's efficacy and potency. This potentiation has been quantified through various in vitro assays, primarily utilizing human embryonic kidney (HEK293) cells stably expressing the TRPV1 channel.

| Parameter | Condition | Value | Cell Type | Assay | Reference |

| Capsaicin EC50 | Without MRS 1477 | 77.7 ± 3.72 nM | HEK293-TRPV1 | 45Ca2+ uptake | [4] |

| With 20 µM MRS 1477 | 30.2 ± 1.46 nM | HEK293-TRPV1 | 45Ca2+ uptake | [4] | |

| Fold Shift in Capsaicin EC50 | With 20 µM MRS 1477 | ~2.6 | HEK293-TRPV1 | 45Ca2+ uptake | [4] |

| Peak Current Increase | 200 nM Capsaicin + 10 µM MRS 1477 | ~2-fold | HEK293-TRPV1 | Whole-cell patch clamp | [2] |

| Response Potentiation | 50 nM Capsaicin + increasing MRS 1477 | Up to 3-fold | HEK293-TRPV1 | Calcium imaging | [2] |

Signaling Pathways

Capsaicin-Induced TRPV1 Signaling

Activation of the TRPV1 channel by capsaicin initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. This increase in intracellular calcium ([Ca2+]i) serves as a second messenger, triggering various downstream pathways.

Interaction with MRS 1477

MRS 1477, as a positive allosteric modulator, binds to a site on the TRPV1 receptor distinct from the capsaicin binding site. This binding event is thought to induce a conformational change that enhances the channel's sensitivity to capsaicin, leading to a greater and more prolonged influx of calcium for a given concentration of the agonist. This amplified calcium signal subsequently intensifies the activation of downstream signaling pathways.

Experimental Protocols

Calcium Imaging Assay

This protocol details the measurement of intracellular calcium concentration changes in response to capsaicin and MRS 1477 using the ratiometric fluorescent indicator Fura-2 AM in HEK293 cells stably expressing TRPV1.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

-

Poly-D-lysine coated glass coverslips or 96-well black-walled imaging plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

-

Capsaicin stock solution (in ethanol (B145695) or DMSO)

-

MRS 1477 stock solution (in DMSO)

-

Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission detection at ~510 nm.

Procedure:

-

Cell Culture: Culture HEK293-TRPV1 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2. Seed cells onto poly-D-lysine coated coverslips or imaging plates 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes at room temperature.

-

Imaging: a. Mount the coverslip onto the microscope stage in a perfusion chamber or place the imaging plate in the microscope's plate reader. b. Continuously perfuse the cells with HBSS to establish a baseline fluorescence ratio (F340/F380). c. Prepare the test solutions of capsaicin and MRS 1477 in HBSS at the desired final concentrations. d. To study the potentiation effect, first perfuse with a solution containing MRS 1477 alone to establish a new baseline, then co-perfuse with a solution containing both MRS 1477 and capsaicin. e. Acquire fluorescence images alternately at 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Data Analysis: a. Select regions of interest (ROIs) corresponding to individual cells. b. Calculate the F340/F380 ratio for each ROI over time. c. The change in the ratio from baseline indicates the change in intracellular calcium concentration. Compare the peak response to capsaicin in the presence and absence of MRS 1477.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of capsaicin-activated whole-cell currents in HEK293-TRPV1 cells and their modulation by MRS 1477.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture reagents as described above

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

-

Micromanipulator

-

Perfusion system

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Capsaicin and MRS 1477 stock solutions.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording: a. Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution. b. Approach a single cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.

-

Data Acquisition: a. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship. b. Perfuse the cell with a solution containing capsaicin to elicit an inward current at negative potentials and an outward current at positive potentials. c. To test for modulation, pre-apply MRS 1477 followed by co-application of MRS 1477 and capsaicin. d. Record the current responses to the application of the compounds.

-

Data Analysis: a. Measure the peak current amplitude in response to capsaicin in the absence and presence of MRS 1477. b. Construct I-V curves to analyze changes in the current profile. c. Calculate the fold potentiation of the capsaicin-induced current by MRS 1477.

Conclusion

MRS 1477 serves as a potent positive allosteric modulator of the TRPV1 channel, significantly enhancing its sensitivity to the agonist capsaicin. This interaction leads to an amplified intracellular calcium signal and a subsequent potentiation of downstream signaling cascades. The detailed experimental protocols provided in this guide offer a robust framework for investigating the intricate relationship between MRS 1477, capsaicin, and the TRPV1 channel. A thorough understanding of this interaction is crucial for advancing our knowledge of nociception and for the development of novel analgesic therapies targeting the TRPV1 receptor.

References

- 1. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of MRS 1477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MRS 1477, a small molecule identified as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. All data and protocols are collated from publicly available scientific literature to support further research and development.

Core Compound Activity: Positive Allosteric Modulator of TRPV1

MRS 1477 is a dihydropyridine (B1217469) derivative that enhances the activity of the TRPV1 ion channel in response to its agonists.[1][2][3] It does not activate the channel directly but potentiates the action of vanilloids (like capsaicin) and protons (low pH), leading to an increased influx of cations, primarily Ca2+, into the cell.[1][2] This modulation results in a leftward shift of the agonist dose-response curve, indicating increased potency.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro effects of MRS 1477 on TRPV1 channel function, primarily derived from studies on HEK293 cells stably expressing rat TRPV1.

Table 1: Potentiation of Vanilloid Agonist-Induced TRPV1 Activation

This table illustrates the effect of 20 µM MRS 1477 on the potency (EC50) of various vanilloid agonists in inducing ⁴⁵Ca²⁺ uptake. The data shows a significant decrease in the EC50 values, signifying potentiation.

| Agonist | Agonist EC50 (Control) | Agonist EC50 (+ 20 µM MRS 1477) | Fold Potentiation (EC50 Ratio) |

| Capsaicin (B1668287) | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 |

| N-Arachidonoyl dopamine (B1211576) (NADA) | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~2.6 |

| Resiniferatoxin (RTX) | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~3.3 |

Data sourced from Kaszas K, et al. J Pharmacol Exp Ther. 2012.

Table 2: Enhancement of Proton-Activated TRPV1 Function

MRS 1477 enhances Ca²⁺ uptake through TRPV1 channels activated by acidic conditions. This table shows the percentage enhancement of ⁴⁵Ca²⁺ uptake at different pH values in the presence of MRS 1477.

| Extracellular pH | % Enhancement of Ca²⁺ Uptake (+ MRS 1477) |

| 5.5 | ~90% |

| 4.8 | ~80% |

Data sourced from Kaszas K, et al. J Pharmacol Exp Ther. 2012.

Table 3: Effects on Breast Cancer Cell Lines

In addition to its direct effects on TRPV1, MRS 1477 has been studied in the context of cancer biology, where TRPV1 expression can play a role in cell fate.

| Cell Line | Assay | Conditions | Observed Effect |

| MCF7 | Apoptosis | 2 µM MRS 1477 + 10 µM Capsaicin (72h) | Induction of apoptosis |

| MCF7 | Intracellular Ca²⁺ | MRS 1477 application | Evokes Ca²⁺ signals |

| BT-474 | Cell Proliferation (MTT) | MRS 1477 | IC50 of 10.6 µM |

Data sourced from Nazıroğlu M, et al. PLoS One. 2017.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The following diagram illustrates the mechanism of TRPV1 activation and its positive allosteric modulation by MRS 1477. Agonists like capsaicin or stimuli like protons bind to the TRPV1 channel, causing a conformational change that opens its pore, leading to Ca²⁺ influx. MRS 1477 binds to an allosteric site on the channel, enhancing the agonist-induced opening and increasing the magnitude of the Ca²⁺ current.

Experimental Workflow Diagram

This diagram outlines a typical workflow for a cell-based calcium flux assay used to characterize MRS 1477's activity.

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of MRS 1477.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the rat TRPV1 gene are commonly used. For cancer-related studies, human breast cancer cell lines such as MCF7 and BT-474 are employed.[1]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV1 expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Intracellular Calcium (Ca²⁺) Flux Assay

This assay quantitatively measures the potentiation of agonist-induced TRPV1 activation by MRS 1477.

-

Cell Plating: Seed TRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) and an anion-exchange inhibitor like probenecid (B1678239) (1-2.5 mM) in a buffered salt solution (e.g., HBSS).

-

Aspirate the growth medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Wash the cells gently with the assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of MRS 1477 or vehicle (e.g., DMSO) to the respective wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FlexStation 3).

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Use the instrument's integrated fluidics to add a TRPV1 agonist (e.g., capsaicin) to all wells simultaneously.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) every 1-2 seconds for 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence (F - F₀) or the ratio (F/F₀) is plotted against time.

-

The peak fluorescence intensity or the area under the curve is used to determine the response.

-

Dose-response curves are generated by plotting the response against the agonist concentration in the presence and absence of MRS 1477 to calculate EC50 values.

-

Apoptosis Assay (Annexin V/Propidium Iodide Method)

This method is used to assess the pro-apoptotic effects of MRS 1477 in combination with a TRPV1 agonist in cancer cells.

-

Cell Treatment:

-

Seed cells (e.g., MCF7) in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of MRS 1477, capsaicin, the combination, or vehicle control for the specified duration (e.g., 72 hours).[1]

-

-

Cell Harvesting:

-

Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with their corresponding supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-